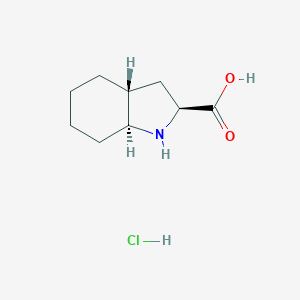

Ácido (2S,3aR,7aS)-Octahidro-1H-indol-2-carboxílico clorhidrato

Descripción general

Descripción

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO2.HCl and a molecular weight of 205.68 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is an important raw material and intermediate in the synthesis of various pharmaceuticals and other chemical products .

Aplicaciones Científicas De Investigación

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as an intermediate in the synthesis of various bioactive compounds. In medicine, it is used in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Additionally, the compound finds applications in the industrial production of various chemicals and materials .

Métodos De Preparación

The preparation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride involves several synthetic routes. One method involves the use of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride, which is prepared using phosphorous pentachloride and dichloromethane. This intermediate is then reacted with methylbenzene and acetyl chloride to form 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride. Further reactions with DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene yield 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid. This compound is then converted to (2S)-octahydro-1H-indole-2-methyl carboxylate using methanol and palladium on carbon. Finally, (2S)-octahydro-1H-indole-2-methyl carboxylate is converted to (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid .

Análisis De Reacciones Químicas

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halogens and other nucleophiles. Major products formed from these reactions include various derivatives of the indole ring, which can be further utilized in the synthesis of pharmaceuticals and other chemical products .

Mecanismo De Acción

The mechanism of action of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparación Con Compuestos Similares

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as trandolapril and other indole derivatives. These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its chemical reactivity and biological activity .

Actividad Biológica

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a bicyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, notably the antihypertensive drugs Perindopril and Trandolapril. This article explores its biological activity, synthesis processes, and analytical methods for quantification.

- Molecular Formula : C9H15NO2•HCl

- Molecular Weight : 195.68 g/mol

- Structure : The compound features three chiral centers, which contribute to its stereochemical complexity.

Pharmacological Significance

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is primarily known for its role as a precursor in the synthesis of the angiotensin-converting enzyme (ACE) inhibitors Trandolapril and Perindopril. These drugs are utilized in the management of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and cardiac workload.

The biological activity of this compound can be attributed to its ability to modulate the renin-angiotensin system (RAS). By acting as a prodrug, it is converted into active metabolites that exert vasodilatory effects, leading to decreased vascular resistance.

Synthesis Methods

The synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride typically involves several steps:

- Starting Materials : Synthesized from readily available precursors through chiral auxiliary methods.

- Key Reactions :

High-Performance Liquid Chromatography (HPLC)

A significant advancement in the analysis of this compound is the development of a stability-indicating HPLC method. This method allows for:

- Quantification of Isomers : Effective separation and quantification of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid and its isomers using a refractive index detector.

- Validation Parameters : The method has been validated for accuracy, precision, linearity, and robustness according to ICH guidelines. The correlation coefficient obtained was greater than 0.999, indicating high reliability .

| Parameter | Value |

|---|---|

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Mobile Phase pH | 3.0 |

| Detection Limit | ~0.006 mg/mL |

| Quantification Limits | 0.022 - 0.024 mg/mL |

Clinical Applications

Research has demonstrated that Trandolapril significantly lowers blood pressure in hypertensive patients while exhibiting renal protective effects in diabetic nephropathy cases. The biological activity of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid as an ACE inhibitor precursor highlights its importance in cardiovascular therapeutics.

Stereochemical Purity Assessment

A study focused on assessing the stereochemical purity of Trandolapril and its intermediates using HPLC methods revealed that maintaining stereochemical integrity during synthesis is crucial for ensuring therapeutic efficacy and safety .

Propiedades

IUPAC Name |

(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONAUWFRJYNGAC-MWDCIYOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647571 | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144540-75-0 | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, hydrochloride (1:1), (2S,3aR,7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144540-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, hydrochloride (1:1), (2S,3aR,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.